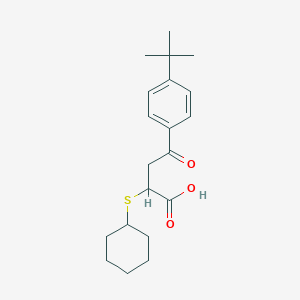
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as CPI-637, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Scientific Research Applications
Electronic and Optical Properties
Research has focused on the electronic and optical properties of novel chalcone derivatives, including those structurally related to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. These compounds are assessed for their potential in optoelectronic device fabrications due to their significant electro-optic properties. For instance, studies have shown that certain derivatives exhibit superior second and third harmonic generation values compared to standard urea, indicating potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of compounds structurally similar to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been explored. For example, the synthesis of 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one provides insights into the structural characteristics of these compounds, potentially contributing to the development of new materials with desired physical and chemical properties (Guo & Shun, 2004).
Nonlinear Optical Material Development
The development of new organic nonlinear optical materials is a significant area of application. Compounds with structures related to 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been synthesized and analyzed for their second harmonic generation efficiency, demonstrating the potential for use in nonlinear optical device applications. The alignment of molecular dipoles in certain derivatives has resulted in significant second harmonic generation efficiencies, indicating their suitability for applications in the field of optics and photonics (Menezes et al., 2014).
Herbicidal Applications
In the field of agriculture, certain derivatives of 1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea have been explored for their herbicidal properties. Studies on substituted phenyltetrahydropyrimidinones, a class of compounds related to the one , have demonstrated their effectiveness in inducing chlorosis and inhibiting carotenoid biosynthesis in plants. This research offers a foundation for developing new preemergence herbicides targeting specific pathways in plant metabolism (Babczinski et al., 1995).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c17-12-4-3-5-13(10-12)20-16(23)19-11-14-18-7-6-15(21-14)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRNMNLGCJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)
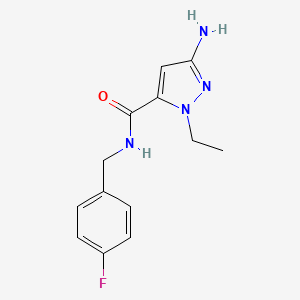
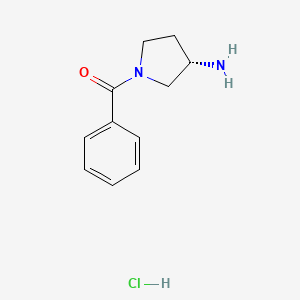

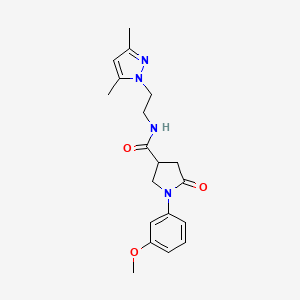

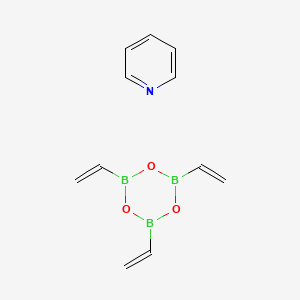
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)
